Cas no 79878-02-7 (1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone)

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone structure
79878-02-7 structure
Product Name:1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
CAS-nummer:79878-02-7
MF:C10H5BrF3NO
MW:292.052012205124
MDL:MFCD20484640
CID:2952036
PubChem ID:12706370
Update Time:2025-11-02

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(6-溴-1H-吲哚-3-基)-2,2,2-三氟乙酮
    • 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone
    • 1-(6-Bromo-3-indolyl)-2,2,2-trifluoroethanone
    • 2,2,2-Trifluoro-1-(6-bromo-1H-indol-3-yl)ethanone
    • SY058832
    • 6-Bromo-1H-indole-3-trifluoromethyl ethanone
    • N11746
    • A914538
    • 1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoro-ethanone
    • 2,2,2-trifluoro-1-(6-bromo-1H-indol-3-yl)-ethanone
    • 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one
    • 1-(6-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (ACI)
    • 6-Bromo-3-trifluoroacetylindole
    • AKOS020008984
    • 79878-02-7
    • SCHEMBL2642973
    • AS-83317
    • MFCD20484640
    • CS-0181568
    • MDL: MFCD20484640
    • Inchi: 1S/C10H5BrF3NO/c11-5-1-2-6-7(4-15-8(6)3-5)9(16)10(12,13)14/h1-4,15H
    • InChI-sleutel: NUILEHCMTCIUPS-UHFFFAOYSA-N
    • LACHT: O=C(C(F)(F)F)C1C2C(=CC(=CC=2)Br)NC=1

Berekende eigenschappen

  • Exacte massa: 290.95066g/mol
  • Monoisotopische massa: 290.95066g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 16
  • Aantal draaibare bindingen: 1
  • Complexiteit: 294
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.1
  • Topologisch pooloppervlak: 32.9

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Prijsmeer >>

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1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Dimethylformamide ;  rt
2.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Referentie
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Productiemethode 2

Reactievoorwaarden
Referentie
Reaction of indoles with trifluoroacetic acid
Kost, A. N.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1981, (9), 1233-5

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Referentie
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Dimethylformamide ;  rt
3.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Referentie
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Raw materials

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Preparation Products

1-(6-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone Gerelateerde literatuur

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